2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The specific molecular structure includes an amino group, a pyrazole ring, and an acetamide moiety, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and acetamides. Its synthesis has been documented in multiple studies focusing on the development of related compounds with potential therapeutic effects.
2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is classified as an organic compound, specifically a substituted pyrazole derivative. It can be categorized under amides due to the presence of the acetamide functional group.
The synthesis of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride typically involves multi-step reactions. Common methods include:
The synthesis process may vary based on the specific reagents and conditions used. For instance, using different solvents or catalysts can influence the yield and purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride can be represented by its chemical formula . The InChI code for this compound is:
The molecular weight is approximately 203.06 g/mol. The structural features include:
The compound can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors. These interactions may lead to modulation of biochemical pathways relevant to its therapeutic effects.
Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial activities, suggesting that this compound may share similar properties.
2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride has potential applications in:
Pyrazole constitutes a privileged heterocyclic scaffold in modern drug design due to its versatile pharmacological profile and favorable physicochemical properties. This five-membered 1,2-diazole ring has demonstrated remarkable structural adaptability, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking. The pyrazole nucleus serves as a core structural element in over 74 FDA-approved small-molecule protein kinase inhibitors, including blockbuster drugs like crizotinib (ALK/ROS1/MET inhibitor), ruxolitinib (JAK1/2 inhibitor), and encorafenib (BRAF inhibitor) [8]. The commercial success of these agents underscores pyrazole's significance in oncology therapeutics, with global sales exceeding $5 billion annually for pyrazole-based kinase inhibitors alone.
The metabolic stability of pyrazole derivatives against oxygenases (particularly CYP450 enzymes) contributes significantly to their drug-likeness. This stability arises from pyrazole's strong acidic character, which reduces susceptibility to oxidative metabolism compared to related heterocycles like imidazole or thiazole [2]. Furthermore, the pyrazole ring exhibits balanced amphoteric properties—the pyrrole-like nitrogen (NH) can donate protons while the pyridine-like nitrogen accepts protons, enabling dual hydrogen-bonding capabilities critical for target engagement. This molecular feature facilitates optimal binding interactions in ATP-binding pockets of kinases, explaining its prevalence in kinase inhibitor pharmacophores [8].
Table 1: FDA-Approved Pyrazole-Based Kinase Inhibitors (2016-2023)
Drug Name | Brand Name | Primary Target | Indication | Approval Year |
---|---|---|---|---|
Pirtobrutinib | Jaypirca® | BTK | Mantle cell lymphoma | 2023 |
Futibatinib | Lytgobi® | FGFR2 | Cholangiocarcinoma | 2022 |
Pralsetinib | Gavreto® | RET | NSCLC/Thyroid cancer | 2020 |
Avapritinib | Ayvakit™ | KIT/PDGFRα | Systemic mastocytosis | 2020 |
Zanubrutinib | Brukinsa® | BTK | B-cell malignancies | 2019 |
Erdafitinib | Balversa™ | FGFR1-4 | Bladder cancer | 2019 |
Baricitinib | Olumiant™ | JAK1/2 | Rheumatoid arthritis | 2018 |
Encorafenib | Braftovi® | BRAFV600E | Melanoma | 2018 |
4-Aminopyrazole derivatives represent a strategically important subclass of pyrazole compounds distinguished by the presence of a free amino group at the C4 position. This substitution pattern confers enhanced hydrogen-bonding capacity—the amino group serves as both hydrogen bond donor and acceptor, facilitating interactions with complementary residues in enzyme binding sites. The 4-aminopyrazole motif functions as a bioisosteric equivalent of adenine in ATP-competitive kinase inhibitors, mimicking the hydrogen-bonding pattern of purine nucleobases while offering superior metabolic stability [3].
The synthetic versatility of 4-aminopyrazoles enables diverse chemical modifications at three key positions: N1, C3, and C5. This allows medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk to optimize target affinity and selectivity. For example:
Notably, 4-aminopyrazole serves as a critical precursor for fused bicyclic systems like pyrazolo[3,4-d]pyrimidines (azapurines), which feature prominently in kinase inhibitor scaffolds. The synthetic accessibility of 4-aminopyrazoles via Thorpe-Ziegler cyclization or microwave-assisted condensation further enhances their utility in drug discovery [9]. The 4-amino group also provides a convenient handle for introducing acetamide functionalities through N-acylation reactions, enabling the construction of hybrid pharmacophores targeting multiple kinase domains.
Table 2: Structural Features and Biological Significance of 4-Aminopyrazole Derivatives
Structural Feature | Physicochemical Properties | Biological Interactions | Example Applications |
---|---|---|---|
C4-amino group | Hydrogen bond donor/acceptor; Increases polarity | Forms bidentate H-bonds with kinase hinge regions | Adenine bioisostere in kinase inhibitors |
N1-substitution | Modulates logP and pKa | Influences binding to hydrophobic pockets | Alkyl chains for improved permeability |
C3-aryl substituents | Enhances π-system conjugation | Engages in π-stacking with Phe residues | Ortho-fluorine for selectivity optimization |
C5-electron-withdrawing groups | Adjusts electron density | Interacts with catalytic lysine | Nitrile groups for covalent inhibition |
The strategic incorporation of acetamide linkers in pyrazole-based kinase inhibitors represents a significant evolution in heterocyclic drug design. The acetamide group (-NHCOCH₂-) serves as a conformationally flexible spacer that optimally positions pyrazole pharmacophores within kinase active sites while enabling crucial hydrogen-bonding interactions. This design principle emerged from seminal work on JAK inhibitors, where 4-aminopyrazole derivatives featuring C3-amide substituents demonstrated nanomolar potency against JAK isoforms [1].
The structural hybrid 2-amino-N-(1H-pyrazol-4-yl)acetamide exemplifies this approach, combining the hydrogen-bonding capabilities of a 4-aminopyrazole core with the flexible hydrogen-bonding capacity of a β-aminoamide side chain. This configuration creates a multi-dentate recognition motif capable of simultaneous interactions with:1) The kinase hinge region via pyrazole nitrogens2) Hydrophobic pockets through aryl substituents3) Catalytic residues via the aminoacetamide side chain [3]
Historically, acetamide-pyrazole hybrids gained prominence through compounds like 17m (JAK1/2/3 inhibitor), where a 4-aminopyrazole core linked to an acetamide side chain demonstrated exceptional potency (IC₅₀ = 0.039-0.67 μM against JAK isoforms) [1]. Subsequent optimization focused on substituent effects, revealing that electron-withdrawing groups at the pyrazole C3 position significantly enhanced kinase affinity while maintaining selectivity profiles. The dihydrochloride salt form of these hybrids (e.g., 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride) emerged as a pharmaceutically relevant form that improves aqueous solubility by over 100-fold compared to free bases, facilitating in vitro evaluation and formulation development [6] [10].
The evolution of these hybrids is exemplified in dual BRAF/JNK inhibitors like compound 14d, which incorporates the 2-aminoacetamide linker to bridge pyrimidine and pyrazole pharmacophores. This hybrid demonstrated synergistic inhibition of oncogenic signaling (IC₅₀ = 0.009 μM against BRAFV600E) while concurrently suppressing inflammatory pathways through JNK blockade [10]. The structural adaptability of the acetamide linker enables precise optimization of distance and angle between hydrophobic and hydrogen-bonding elements, allowing medicinal chemists to address challenging selectivity issues in kinome space.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0